Bezuclastinib is an orally administered, precision therapy designed to block aberrant KIT signaling.
The diagram below illustrates the mechanistic differences between type I and type II KIT inhibitors.
Type I and Type II KIT inhibitors differ in their binding conformations.
Clinical trials have demonstrated that this compound effectively engages its target, reduces disease burden, and improves patient symptoms.
The table below summarizes efficacy and safety data from the SUMMIT trial in patients with Non-Advanced Systemic Mastocytosis (NonAdvSM) [3].
| Trial Aspect | Data / Result |
|---|---|
| Primary Endpoint (Mean TSS Change at 24 weeks) | -24.3 pts (this compound) vs. -15.4 pts (Placebo); p=0.0002 |
| Key Secondary Endpoints | |
| ∙ Patients with ≥50% Reduction in Serum Tryptase | 87.4% (this compound) vs. 0% (Placebo); p<0.0001 |
| ∙ Patients with ≥50% Reduction in KIT D816V VAF | Statistically significant; p<0.0001 |
| ∙ Patients with ≥50% Reduction in Bone Marrow Mast Cell Aggregates | Statistically significant; p<0.0001 |
| Common Treatment-Emergent Adverse Events (TEAEs) | Hair Color Change (69.5%), Altered Taste (23.7%), Nausea (22.0%), ALT/AST Elevations (22.0%) |
| Serious Adverse Events (SAEs) | 4.2% (this compound) vs. 5.0% (Placebo) |
| Discontinuations due to AEs | 5.9% (all due to ALT/AST elevations, which subsequently resolved) |
Data from the APEX trial in patients with Advanced SM (AdvSM) also supports its mechanism, showing reductions in mast cell burden and KIT D816V mutation levels [1].
For researchers, here are methodologies central to evaluating this compound's activity.
Bezuclastinib is a novel type I TKI that potently and selectively inhibits KIT D816V and other exon 17 mutations [1] [2].
The diagram below illustrates the signaling cascade driven by the KIT D816V mutation and the points of inhibition by this compound.
D816V-KIT activates downstream pathways including JAK2-STAT5, MEK-ERK-STAT5, and PI3K-mTORC1, leading to pathological IL-6 production and mast cell proliferation. This compound directly inhibits the mutant KIT receptor at the start of this cascade [3] [4].
Substantial evidence from clinical trials demonstrates the efficacy of this compound in reducing disease burden in both Systemic Mastocytosis and GIST.
| Trial Name | Phase | Patient Population | Key Efficacy Findings |
|---|
| SUMMIT [5] | Phase 2 | Non-Advanced SM (NonAdvSM) | - 100% of patients achieved ≥50% reduction in disease burden markers (serum tryptase, BM mast cells).
| Trial Name | Phase | Patient Population & Regimen | Key Efficacy Findings |
|---|
| PEAK [7] | Phase 3 | Imatinib-resistant/intolerant GIST (this compound + Sunitinib vs. Sunitinib) | - mPFS: 16.5 months (combo) vs. 9.2 months (sunitinib monotherapy). HR=0.50.
The following are core methodologies used in the cited research to evaluate this compound's activity and biological effects [3].
Clinical data indicate that this compound has a manageable safety profile, largely attributed to its high selectivity [5] [6] [7].
| Category | Most Common Treatment-Related Adverse Events | Notes |
|---|---|---|
| Common AEs | Change in hair color, nausea, peripheral edema [5]. | Generally mild and reversible. |
| Laboratory Abnormalities | Neutropenia, thrombocytopenia, elevated ALT/AST (transaminitis) [6] [7]. | Hepatic events were mostly transient, low-grade, and reversible. In PEAK, only 1.5% discontinued this compound due to ALT/AST elevations [7]. |
| Key Differentiator | Minimal CNS toxicity and no significant bleeding risks [2] [5]. | This contrasts with other TKIs that inhibit PDGFRα/β and have associated CNS side effects and intracranial hemorrhage [2]. |
The table below summarizes the key preclinical characteristics of this compound related to its distribution and selectivity, as identified from the search results.
| Characteristic | Preclinical Findings | Significance / Implication |
|---|---|---|
| Brain Penetration | Minimal brain penetration; low brain-to-plasma ratio in rodent studies [1]. | Differentiates from other KIT inhibitors; may reduce risk of CNS-related adverse events [1]. |
| Selectivity Profile | Potent & selective KIT D816V inhibitor; no activity against closely related kinases PDGFRα, PDGFRβ, CSF1R [1]. | Potential for reduced off-target toxicities (e.g., edema, pleural effusions) [1]. |
The core evidence for this compound's low brain penetration comes from a nonclinical safety pharmacology study, the specifics of which are detailed below.
The design goal of minimal brain penetration is directly linked to addressing clinical limitations of other KIT inhibitors.
Relationship between drug design and clinical outcomes
This targeted profile is intended to prevent central nervous system (CNS)-related adverse events, which have been clinically observed with other KIT inhibitors that cross the blood-brain barrier [1].
Available data from Cogent Biosciences confirms that this compound is a potent and selective KIT D816V inhibitor with minimal brain penetration. This characteristic is a key part of its preclinical differentiation, potentially leading to a better safety profile by avoiding CNS-related side effects.
For the most detailed and up-to-date information, you may find it helpful to monitor official publications from the developer, Cogent Biosciences, or search for subsequent scientific presentations from conferences like AACR and ASH.
Bezuclastinib is an oral, highly selective, and potent tyrosine kinase inhibitor designed to target a range of KIT mutations, including those in exons 9, 11, 17, and the canonical D816V mutation in exon 17 [1] [2]. Its development was driven by the need to overcome limitations of earlier, less selective therapies.
The following diagram illustrates the targeted signaling pathway and this compound's selective inhibition point.
This compound selectively inhibits mutant KIT while sparing PDGFR and CSF1R.
The selectivity of this compound is not just a theoretical design feature but is supported by emerging clinical data, particularly regarding its safety profile.
For researchers, determining a drug's kinase selectivity involves standardized biochemical and cellular assays. The methodologies below outline the core experiments used to generate data similar to what is reported for this compound.
| Experiment Type | Key Methodology | Readout / Outcome Measure |
|---|---|---|
| Biochemical Kinase Assays | Incubate purified kinase domains with the drug and a specific substrate. Measure substrate phosphorylation. | IC50/Kd: Concentration of drug that inhibits 50% of kinase activity. Determines potency and selectivity across a wide panel of kinases. |
| Cellular Proliferation/ Viability Assays | Treat engineered cell lines (e.g., Ba/F3) expressing specific oncogenic kinases (KIT D816V, PDGFR mutants) with the drug. | GI50: Concentration for 50% growth inhibition. Confirms target engagement and effect in a cellular context. |
| Kinome-Wide Profiling | Use platforms to test the drug against hundreds of human kinases at a single concentration. | Selectivity Score/S1: The percentage of kinases significantly inhibited at a given dose. A lower score indicates higher selectivity. |
The KIT proto-oncogene encodes a receptor tyrosine kinase critical for cell proliferation and survival. In SM, over 80% of adult cases are driven by the KIT D816V mutation, a specific exon 17 point mutation that leads to ligand-independent, constitutive activation of the receptor [1] [2]. This persistent signaling promotes the uncontrolled proliferation and accumulation of mast cells.
This compound is an investigational, selective tyrosine kinase inhibitor designed to potently and specifically target the KIT D816V mutation and other mutations in the KIT exon 17 region [3] [4]. A key feature of its design is that it is CNS-sparing, meaning it is intended to minimize penetration of the blood-brain barrier and reduce the potential for central nervous system-related adverse events, which have been observed with other, less selective KIT inhibitors [5].
The diagram below illustrates the signaling pathway of wild-type KIT and mutant KIT (D816V), highlighting the points of inhibition by this compound.
KIT Signaling & this compound Inhibition: Wild-type KIT requires SCF for activation, while the D816V mutant is constitutively active. This compound selectively inhibits the mutant receptor.
This compound has demonstrated significant efficacy across multiple clinical trials in different subtypes of SM. The following tables summarize the key quantitative results.
Table 1: Efficacy Data from SUMMIT Trial (Non-Advanced SM) [6]
| Endpoint | This compound (n=118) | Placebo | P-value |
|---|---|---|---|
| Mean Change in TSS (Week 24) | 24.3 points | 15.4 points | p = 0.0002 |
| ≥50% Reduction in Serum Tryptase | 87.4% | 0% | p < 0.0001 |
| ≥50% Reduction in KIT D816V VAF | Significant Improvement | - | p < 0.0001 |
| ≥50% Reduction in Bone Marrow Mast Cell Aggregates | Significant Improvement | - | p < 0.0001 |
Table 2: Safety Profile of this compound from Clinical Trials [3] [6]
| Parameter | SUMMIT (NonAdvSM) | PEAK (GIST - Combination Arm) |
|---|---|---|
| Most Common TEAEs | Hair color change (69.5%), Altered taste (23.7%), Nausea (22.0%) | Hypertension (29.4%), Neutropenia (15.2%) |
| Grade 3+ ALT/AST Increase | 5.9% | 10.8% |
| Treatment Discontinuation (TRAE) | 5.9% (all due to ALT/AST) | 7.4% (vs. 3.8% in control) |
| Hepatic AE Profile | - | Mostly transient, reversible lab abnormalities |
Table 3: Cogent Biosciences 2025 Milestones and Regulatory Status [3] [4] [5]
| Program / Trial | Indication | Status / Key Milestone | Timing |
|---|---|---|---|
| SUMMIT Trial | Non-Advanced SM (NonAdvSM) | NDA Submission; Breakthrough Therapy Designation Granted | H2 2025 |
| APEX Trial | Advanced SM (AdvSM) | Report Top-Line Results | December 2025 |
| This compound | NonAdvSM & GIST | Expanded Access Program (EAP) Initiated | Q1 2025 |
The robust efficacy data from the SUMMIT trial are based on a set of predefined, multi-faceted endpoints that reflect the complex pathology of SM [6].
The data indicates that this compound is poised to address a significant unmet need. The Breakthrough Therapy Designation from the FDA for NonAdvSM underscores its potential and expedites its development path [4]. The consistent success across efficacy endpoints in the SUMMIT trial, combined with a manageable safety profile where most adverse events were low-grade and reversible, supports its potential to become a new standard of care [6].
It is important to note that the clinical development strategy for KIT inhibition is evolving. The success of the PEAK Phase 3 trial in GIST (which tested this compound in combination with sunitinib) demonstrates the compound's utility beyond mastocytosis and validates its mechanism of action against different KIT mutations found in GIST [3].
| TKI (Mechanism) | Primary Mutations (e.g., Exon 11, 9) | ATP-Binding Pocket Resistance (Exons 13/14) | Activation Loop Resistance (Exons 17/18) |
|---|---|---|---|
| Imatinib (Type II) | (Exon 11-sensitive; Exon 9-higher dose) [1] | ||
| Sunitinib (Type II) | [1] | [1] | [1] |
| Regorafenib (Type II) | [1] | [1] | [1] |
| Ripretinib (Switch-Control) | [1] | (Limited) [1] | [1] |
| Bezuclastinib (Type I) | [2] | (Limited activity) | (Potent inhibitor) [2] |
Table based on scientific literature and drug mechanism descriptions [1].
The high selectivity of this compound is the key to its most promising application: rational combination therapy. Sunitinib, a previous standard second-line treatment, is potent against primary and ATP-binding pocket mutations but has weak activity against activation loop mutations [1]. Combining this compound with sunitinib creates a regimen that simultaneously targets a broad spectrum of primary and secondary KIT resistance mutations, effectively overcoming the limitations of either drug used alone [2] [3].
Rationale for combining this compound with sunitinib to overcome resistance [2] [3] [1].
The promising preclinical rationale for the this compound and sunitinib combination is strongly supported by positive results from the global Phase 3 PEAK trial [4].
For researchers, key methodological details from the clinical trials include:
Based on the robust Phase 3 data, Cogent Biosciences is on track to submit a New Drug Application (NDA) to the FDA in the first half of 2026 [4]. If approved, this compound in combination with sunitinib is poised to become the new standard of care for second-line GIST.
The data below summarizes the key efficacy and safety results from the PEAK trial (NCT05208047) as of the September 30, 2025, data cutoff [1] [2] [3].
Table 1: Key Efficacy Endpoints from the PEAK Trial
| Endpoint | Bezuclastinib + Sunitinib | Sunitinib Monotherapy | Statistical Significance |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 16.5 months [1] [2] | 9.2 months [1] [2] | HR, 0.50; 95% CI, 0.39-0.65; P < .0001 [1] [3] |
| Objective Response Rate (ORR) | 46% [1] [2] [3] | 26% [1] [2] [3] | P < .0001 [1] [3] |
| Risk Reduction of Progression/Death | 50% reduction [1] [3] | - | - |
Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound + Sunitinib (%) | Sunitinib Monotherapy (%) |
|---|---|---|
| Hypertension | 29.4 [1] [2] | 27.4 [1] [2] |
| Neutropenia | 15.2 [1] [2] | 15.4 [1] [2] |
| ALT/AST Increase | 10.8 [1] [2] | 1.4 [1] [2] |
| Anemia | 9.3 [1] [2] | 4.8 [1] [2] |
| Diarrhea | 7.8 [1] [2] | 7.2 [1] [2] |
The combination was generally well-tolerated, with no new safety signals identified. The toxicity profile was consistent with that of sunitinib monotherapy. Hepatic AEs (ALT/AST increases) were largely transient and manageable, leading to dose reductions in 12.7% of patients in the combination arm, with only 1.5% discontinuing treatment. All Grade 3 elevations resolved [1] [2]. Treatment discontinuation due to treatment-related AEs occurred in 7.4% of patients receiving the combination versus 3.8% receiving sunitinib alone [1].
The following methodology is based on the design of the global, randomized, open-label, multicenter phase 3 PEAK trial [4] [1] [3].
The therapeutic rationale for this combination stems from targeting the primary and secondary resistance mechanisms that develop in GIST.
Mechanism of Action: Approximately 80% of GIST cases are driven by primary activating mutations in the KIT receptor tyrosine kinase, most commonly in exon 11 or exon 9 [4]. While first-line treatment with the TKI imatinib inhibits KIT, resistance often develops, with up to 60% of patients progressing within two years. This resistance is frequently driven by secondary mutations in KIT exons 13/14 or 17/18 [4] [5]. Sunitinib is a multi-targeted TKI with activity against KIT, but this compound is a highly selective KIT inhibitor designed to target a broad spectrum of these primary and secondary resistance mutations [4] [3]. Their combination provides complementary inhibition across the resistance mutation spectrum.
The diagram below illustrates the signaling pathway and the mechanism of the combination therapy.
The combination of this compound and sunitinib represents a significant advance in the second-line treatment of GIST, demonstrating a statistically significant and clinically meaningful improvement in PFS and ORR compared to sunitinib alone, with a manageable safety profile. This combination is poised to become the new standard of care for imatinib-resistant or intolerant GIST upon regulatory approval.
The PEAK trial (NCT05208047) is a global, randomized, open-label, multicenter Phase 3 study. It evaluated the efficacy and safety of bezuclastinib plus sunitinib compared to sunitinib monotherapy in adults with locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-line imatinib therapy [1] [2].
The table below summarizes the primary efficacy outcomes from the PEAK trial as of the September 30, 2025, data cutoff [3] [2] [4]:
| Efficacy Endpoint | This compound + Sunitinib | Sunitinib Monotherapy | Result |
|---|---|---|---|
| Median Progression-Free Survival (mPFS) | 16.5 months | 9.2 months | HR=0.50 (95% CI: 0.39-0.65); p<0.0001 |
| Objective Response Rate (ORR) | 46% | 26% | p<0.0001 |
| Risk of Progression or Death | 50% reduction | - | Hazard Ratio (HR)=0.50 |
The following diagram illustrates the targeted signaling pathway and the synergistic mechanism of this compound and sunitinib in GIST.
The combination of this compound and sunitinib was generally well-tolerated, with a safety profile comparable to that of sunitinib monotherapy. No unique risks were identified with the combination [3] [2]. The table below details the most common Grade 3 or higher treatment-emergent adverse events (TEAEs) [3] [4]:
| Adverse Event (Grade 3+) | This compound + Sunitinib (%) | Sunitinib Monotherapy (%) |
|---|---|---|
| Hypertension | 29.4 | 27.4 |
| Neutropenia | 15.2 | 15.4 |
| ALT/AST Increased | 10.8 | 1.4 |
| Anemia | 9.3 | 4.8 |
| Diarrhea | 7.8 | 7.2 |
| Discontinuation due to TRAEs | 7.4 | 3.8 |
Hepatic adverse events (ALT/AST elevations) in the combination arm were predominantly transient, manageable laboratory abnormalities. Most were low-grade, non-serious, reversible, and asymptomatic. Only 1.5% of patients discontinued this compound due to these elevations [3].
The positive results from the PEAK trial represent a potential practice-changing advancement for second-line GIST treatment. The combination of this compound and sunitinib demonstrated a statistically significant and clinically meaningful improvement in PFS, reducing the risk of disease progression or death by 50% and nearly doubling the median PFS compared to sunitinib alone [3] [4].
Based on these robust data, Cogent Biosciences is on track to submit a New Drug Application (NDA) to the U.S. FDA for this compound in this indication in the first half of 2026 [3]. Full results from the PEAK trial are expected to be presented at a scientific conference in the first half of 2026.
Gastrointestinal stromal tumors (GISTs) represent the most common mesenchymal neoplasms of the gastrointestinal tract, with an annual incidence of approximately 1 per 100,000 individuals globally [1]. These tumors originate from the precursors of the interstitial cells of Cajal and are primarily driven by activating mutations in the KIT (CD117) or platelet-derived growth factor receptor alpha (PDGFRA) genes, which occur in approximately 85-90% of cases [1]. The introduction of tyrosine kinase inhibitors (TKIs), particularly imatinib, has revolutionized GIST treatment by targeting these aberrant kinases, resulting in substantial clinical benefit and improved survival outcomes. However, the emergence of both primary and secondary resistance to imatinib presents ongoing therapeutic challenges that necessitate the development of novel treatment strategies [1].
KIT mutation patterns in GIST follow predictable distributions, with primary activating mutations most frequently found in exon 11 (approximately 70% of cases) or exon 9 (approximately 10-15% of cases) [2]. Though imatinib effectively inhibits the KIT mutation initially, resistance develops in 40-50% of patients within 2 years of treatment, primarily driven by additional mutations in KIT exons 13/14 or exons 17/18 [2] [1]. These secondary mutations alter the conformation of the kinase domain and prevent imatinib from maintaining its inhibitory interaction with the receptor. This resistance mechanism has motivated the development of next-generation TKIs with activity against a broader spectrum of KIT mutations, including bezuclastinib [1].
Table 1: Common KIT Mutation Patterns in GIST
| Mutation Location | Frequency in GIST | Response to Imatinib | Common Resistance Mechanisms |
|---|---|---|---|
| Exon 11 | ~70% | Generally responsive | Secondary mutations in exons 13/14, 17/18 |
| Exon 9 | ~10-15% | Less responsive | Secondary mutations in exons 13/14, 17/18 |
| Exon 13/14 | Rare primary; common secondary | Resistant | N/A |
| Exon 17/18 | Rare primary; common secondary | Resistant | N/A |
This compound (CGT9486) is an investigational, selective tyrosine kinase inhibitor specifically designed to potently inhibit the KIT D816V mutation as well as other mutations in KIT exon 17 [3]. Unlike broader-spectrum TKIs, this compound demonstrates high specificity for KIT receptors, which potentially enhances its therapeutic index while minimizing off-target toxicities. This selective targeting strategy is particularly valuable for overcoming the limitations of existing TKIs in managing both GIST and systemic mastocytosis [4] [3]. The drug's design allows it to maintain activity against a spectrum of primary and secondary resistance mutations that commonly emerge following prior TKI therapy, addressing a critical unmet need in the treatment landscape [2].
This compound's mechanism involves binding to the ATP-binding pocket of mutant KIT receptors, stabilizing their inactive conformation, and thereby inhibiting downstream signaling pathways such as MAPK and PI3K-AKT, which are critical for tumor cell proliferation and survival [1]. This targeted approach is particularly effective against the conformational changes caused by secondary mutations that often confer resistance to earlier-generation TKIs. The investigational combination of this compound with sunitinib represents a rational therapeutic approach that allows for broad activity across a spectrum of KIT mutations and aims to target the full spectrum of primary and secondary resistance mechanisms [2].
Cogent Biosciences has structured a comprehensive clinical development program for this compound across multiple indications:
PEAK Trial (NCT05208047): A global, randomized, multi-part phase 3 study evaluating this compound plus sunitinib compared with sunitinib monotherapy in adult patients with histologically confirmed locally advanced, metastatic, or unresectable GIST and documented disease progression on or intolerance to imatinib [5]. Part 1 included dose optimization and drug-drug interaction assessment, while Part 2 randomized approximately 388 patients to receive either the combination or sunitinib alone [2] [5].
SUMMIT Trial (NCT05186753): A multi-part, randomized, double-blind, placebo-controlled phase 2 study evaluating this compound in patients with non-advanced systemic mastocytosis, including indolent systemic mastocytosis, bone marrow mastocytosis, or smoldering systemic mastocytosis [4]. Part 2 compared this compound plus best supportive care to placebo plus best supportive care, with Part 3 evaluating different formulations.
APEX Trial: A registration-directed study in Advanced Systemic Mastocytosis (AdvSM) patients, with top-line results expected in December 2025 [3].
Circulating tumor DNA (ctDNA) consists of small fragments of DNA released by tumor cells into the blood and tissue fluids through processes such as apoptosis, necrosis, and active secretion [6]. These fragments can be distinguished from normal cell-free DNA (cfDNA) by identifying tumor-specific characteristics such as somatic mutations, viral sequences, or methylation profiles [6]. The concept of liquid biopsy extends beyond blood to include various biofluids such as pleural fluid, cerebrospinal fluid, urine, and saliva, offering multiple sampling avenues for different cancer types [6].
The detection methods for ctDNA require high sensitivity due to the low levels of tumor-specific DNA in the circulation, especially in early-stage diseases or low-shedding tumors [6]. The analytical approaches have evolved significantly to address this challenge:
Table 2: ctDNA Analysis Methodologies
| Method Category | Specific Techniques | Key Applications | Sensitivity Range |
|---|---|---|---|
| PCR-Based | ddPCR, BEAMing, qPCR | Detection of single or few well-characterized mutations | 0.01%-1% variant allele frequency |
| NGS-Based | WES, WGS, CAPP-Seq, TEC-Seq | Broad genomic alteration detection, comprehensive profiling | 0.1%-5% variant allele frequency |
| Methylomics | WGBS, Targeted bisulfite sequencing | Methylation pattern analysis, cancer origin identification | Varies by platform |
| Fragmentomics | DELFI, Whole-genome fragmentation analysis | Fragment pattern analysis, early cancer detection | ~91% sensitivity for cancer detection |
ctDNA analysis offers several strategic advantages throughout the drug development continuum:
Patient Selection and Enrollment: ctDNA profiling enables noninvasive molecular characterization of tumors, facilitating the identification of patients with specific mutations who are most likely to benefit from targeted therapies [7]. This is particularly valuable in rare cancers like GIST where tissue sampling may be challenging or insufficient for comprehensive genomic analysis.
Optimal Biological Dose Determination: In phase I trials, ctDNA dynamics can provide early pharmacodynamic readouts of drug activity, helping to establish biologically effective doses alongside traditional safety endpoints [7]. The rapid turnover of ctDNA (half-life of approximately 30 minutes to 2 hours) enables real-time assessment of tumor response to treatment, allowing for more informed dose escalation decisions [6].
Response Assessment and Resistance Monitoring: Serial ctDNA monitoring provides a dynamic picture of tumor evolution under therapeutic pressure, allowing for early detection of emerging resistance mechanisms [6]. In the PEAK trial, ctDNA samples were collected at baseline and disease progression to monitor mutational dynamics, reflecting the growing incorporation of this biomarker into late-stage clinical development [2].
The phase 3 PEAK trial demonstrated compelling efficacy for this compound in combination with sunitinib for patients with imatinib-resistant or intolerant GIST. At the September 30, 2025, data cutoff, patients treated with the combination experienced a 50% reduction in the risk of disease progression or death compared to sunitinib monotherapy (HR, 0.50; 95% CI, 0.39-0.65; P < .0001) [5]. The median progression-free survival (PFS) was 16.5 months with the combination versus 9.2 months with sunitinib monotherapy, representing a greater than 7-month improvement [5]. Additionally, the combination resulted in a significantly higher objective response rate (ORR) of 46% compared to 26% with sunitinib alone (P < .0001) [5].
Earlier data from the phase 3 PEAK study presented at the 2025 ASCO Gastrointestinal Cancers Symposium showed even more promising results in specific patient subgroups. The median PFS in patients receiving the combination in the second-line following imatinib was 19.4 months (95% CI, 1.0–not estimable) [2]. Notably, 3 of 7 patients treated with 1 prior TKI remained on treatment beyond 19 months, suggesting particularly durable responses in less heavily pretreated populations [2].
Table 3: Efficacy Results from PEAK Trial
| Endpoint | This compound + Sunitinib | Sunitinib Monotherapy | Hazard Ratio / P-value |
|---|---|---|---|
| Median PFS (All Patients) | 16.5 months | 9.2 months | HR, 0.50; 95% CI, 0.39-0.65; P < .0001 |
| Median PFS (2nd Line) | 19.4 months | Not reported | 95% CI, 1.0–not estimable |
| Objective Response Rate | 46% | 26% | P < .0001 |
| Disease Control Rate | 80% (from earlier cohort) | Not reported | Not provided |
The SUMMIT trial evaluating this compound in non-advanced systemic mastocytosis met its primary endpoint, demonstrating a statistically significant improvement in total symptom score (TSS) compared with placebo [4]. Patients treated with this compound experienced a mean change in TSS of 24.3 points at week 24 compared with 15.4 points in patients receiving placebo (P = .0002) [4]. The drug also demonstrated robust activity across all key secondary endpoints, including a reduction in serum tryptase levels by at least 50% in 87.4% of patients compared with 0% for placebo (P < .0001) [4].
The combination of this compound and sunitinib has demonstrated a manageable safety profile that aligns with the established toxicity pattern of sunitinib monotherapy, without evidence of synergistic toxicity [2] [5]. The majority of treatment-emergent adverse effects (TEAEs) were of low Common Terminology Criteria for Adverse Events (CTCAE) grade and reversible [2]. The most frequent grade 3 or higher TEAEs with the this compound combination versus sunitinib monotherapy included hypertension (29.4% vs 27.4%), neutropenia (15.2% vs 15.4%), increased alanine/aspartate aminotransferase levels (ALT/AST; 10.8% vs 1.4%), anemia (9.3% vs 4.8%), and diarrhea (7.8% vs 7.2%) [5].
Treatment discontinuation due to treatment-related AEs occurred in 7.4% of patients receiving the combination and 3.8% receiving sunitinib alone [5]. Hepatic AEs were largely transient, manageable, and reversible laboratory abnormalities. In the combination arm, elevated ALT/AST levels led to this compound dose reductions in 12.7% of patients, with only 3 patients (1.5%) discontinuing treatment for ALT/AST elevations [5]. All grade 3 elevations resolved, and no grade 4 ALT/AST elevations were observed [5].
Materials Required:
Step-by-Step Procedure:
Blood Collection: Draw 10-20 mL of whole blood into cell-free DNA blood collection tubes. Invert tubes 8-10 times immediately after collection to ensure proper mixing with preservative.
Sample Transport: Store tubes at 4-25°C and process within 24-72 hours of collection. Avoid freeze-thaw cycles or temperature extremes during transport.
Plasma Separation:
Plasma Storage: Aliquot cleared plasma into cryovials and store at -80°C until DNA extraction. Avoid repeated freeze-thaw cycles.
DNA Extraction: Use commercially available cfDNA extraction kits following manufacturer's protocols. Elute DNA in 20-50 μL of TE buffer or nuclease-free water.
Quality Control: Quantify cfDNA using fluorometric methods (e.g., Qubit dsDNA HS Assay) and assess fragment size distribution using bioanalyzer or tape station.
The following diagram illustrates the complete ctDNA monitoring workflow in clinical trials, from sample collection to data interpretation:
Molecular Analysis Methods:
Baseline Mutation Identification: Perform baseline tumor tissue genotyping to identify patient-specific KIT mutations for designing tumor-informed ctDNA assays. Primary mutations of interest include KIT exons 9, 11, 13, 14, 17, and 18.
PCR-Based Methods: For tracking known mutations, utilize digital droplet PCR (ddPCR) or BEAMing technologies, which offer high sensitivity (0.01% variant allele frequency) for monitoring specific KIT mutations during treatment [6].
Next-Generation Sequencing: Implement targeted NGS panels covering KIT and PDGFRA mutations with deep sequencing coverage (>10,000x) to detect both known and novel resistance mutations. Tagged-amplicon deep sequencing approaches like TAm-Seq or hybrid capture-based methods like CAPP-Seq are recommended for optimal sensitivity [6].
Optimal Sampling Timepoints:
Interpretation Guidelines:
Based on the compelling clinical evidence, the U.S. Food and Drug Administration (FDA) has granted Breakthrough Therapy Designation for this compound in NonAdvanced Systemic Mastocytosis (NonAdvSM) for patients previously treated with avapritinib as well as in patients with Smoldering Systemic Mastocytosis [3]. This designation highlights the recognition of the unmet need for these patient populations and the potential for this compound to redefine the treatment paradigm for this disease. Cogent Biosciences has completed a pre-NDA meeting discussing the results from the SUMMIT pivotal trial and plans to submit a New Drug Application (NDA) for NonAdvSM by the end of 2025 [3]. For the GIST indication, the company plans to submit an NDA with data from the PEAK trial in early 2026 [5].
The Breakthrough Therapy Designation provides several regulatory benefits, including eligibility for Priority Review, rolling submission of portions of the application, and the FDA's organizational commitment to help determine the most efficient route to approval [3]. These mechanisms potentially accelerate the development and review timeline, bringing promising therapies to patients more rapidly.
Future directions in the field include:
The integration of this compound therapy with comprehensive ctDNA monitoring represents a significant advancement in the management of GIST and systemic mastocytosis. The compelling efficacy data from the PEAK trial, showing a 50% reduction in progression or death risk and a 7-month improvement in median PFS, positions the this compound-sunitinib combination as a potential new standard of care for second-line GIST treatment. The complementary SUMMIT trial results in systemic mastocytosis further validate this compound's therapeutic potential across KIT-driven diseases.
The detailed ctDNA monitoring protocols outlined in this document provide researchers with a framework for implementing liquid biopsy assessments in clinical trials, enabling real-time tracking of treatment response and resistance evolution. As the field moves toward increasingly personalized approaches, the synergy between targeted therapies like this compound and sophisticated biomarker monitoring strategies will continue to optimize outcomes for patients with oncogene-driven malignancies.
The Phase 3 PEAK trial (NCT05208047) provides a clear example of how RECIST 1.1 is applied in the clinical development of bezuclastinib [1].
For researchers aiming to replicate the assessment, here is a detailed breakdown of the protocol based on standard RECIST 1.1 and trial descriptions.
1. Patient Selection and Baseline Imaging
2. Treatment and Monitoring Schedule
3. Response Criteria and Definitions The BICR categorizes the objective response based on changes in tumor measurements from baseline, as defined below [2]:
The following diagram illustrates the tumor assessment workflow and response evaluation criteria.
Understanding the safety data is crucial for risk-benefit assessment. The combination of this compound and sunitinib was generally well-tolerated in the PEAK trial. The most common grade 3 or higher treatment-emergent adverse events are summarized below [2].
| Adverse Event | This compound + Sunitinib (n) | Sunitinib Monotherapy (n) |
|---|---|---|
| Hypertension | 29.4% | 27.4% |
| Neutropenia | 15.2% | 15.4% |
| ALT/AST Increased | 10.8% | 1.4% |
| Anemia | 9.3% | 4.8% |
| Diarrhea | 7.8% | 7.2% |
Based on the positive PEAK trial results, Cogent Biosciences has announced plans to submit a New Drug Application (NDA) to the U.S. FDA in the first half of 2026 [2]. The data suggests the this compound combination is poised to become a new standard of care for second-line GIST. An Expanded Access Program (EAP) is available for eligible patients who require immediate access to the investigational therapy before regulatory approval [1].
Bezuclastinib, a selective tyrosine kinase inhibitor targeting the KIT D816V mutation, has shown significant efficacy in reducing mast cell burden in clinical trials for both non-advanced (NonAdvSM) and advanced (AdvSM) systemic mastocytosis.
Table 1: Efficacy of this compound on Mast Cell Burden and Biomarkers
| Trial / Patient Population | Bone Marrow Mast Cell Reduction | Serum Tryptase Reduction (≥50%) | KIT D816V VAF Reduction (≥50%) |
|---|---|---|---|
| SUMMIT (NonAdvSM) [1] | 87.4% of patients (vs. 0% placebo) |
| SUMMIT Part 1b (NonAdvSM) [2] | • 100 mg cohort: 86% of patients (≥50% reduction) • 150 mg cohort: 78% of patients (≥50% reduction) • Placebo: 40% of patients (≥50% reduction) | 100% (100 mg) and 89% (150 mg) of patients achieved reduction to <20 ng/mL (vs. 0% placebo) | 100% (100 mg) and 89% (150 mg) of patients (vs. 0% placebo) | | APEX Part 1 (AdvSM) [3] [4] | 100% of patients (≥50% reduction) | 94% of patients (≥50% reduction) | 93% of patients (≥50% reduction) |
The following protocols are synthesized from the methodologies of the SUMMIT (NCT05186753) and APEX (NCT04996875) clinical trials.
This compound is a type I, ATP-competitive tyrosine kinase inhibitor designed to potently and selectively inhibit the KIT D816V mutation. This mutation drives pathological mast cell survival and proliferation in SM. By targeting the active conformation of the mutant KIT receptor, this compound inhibits downstream oncogenic signaling pathways, leading to reduced mast cell proliferation and survival, and ultimately a decrease in mast cell burden in tissues like the bone marrow [3] [6] [8].
Diagram 1: Mechanism of this compound inhibiting KIT D816V to reduce bone marrow mast cell burden.
The workflow for assessing treatment efficacy in a clinical trial involves a structured process from patient screening to final data analysis, as outlined below.
Diagram 2: Workflow for bone marrow mast cell burden assessment in clinical trials.
The safety data from clinical trials indicate that this compound is well-tolerated, supporting its potential for chronic use.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from the SUMMIT Trial [1] [5]
| Adverse Event | This compound (Incidence) | Placebo (Incidence) | Notes |
|---|---|---|---|
| Hair Color Change | 69.5% | 5.0% | Mostly low grade |
| Altered Taste | 23.7% | 0% | |
| Nausea | 22.0% | 13.3% | |
| ALT/AST Elevation | 22.0% (≥Gr3: 5.9%) | 6.6% (≥Gr3: 0%) | Leading cause of discontinuation; all cases were transient and resolved [1]. |
| Serious AEs | 4.2% | 5.0% | |
| Discontinuations (any AE) | 5.9% | Not reported |
Gastrointestinal stromal tumors (GIST) represent a compelling clinical challenge in oncology, with most cases driven by oncogenic mutations in the KIT receptor tyrosine kinase. The current treatment paradigm begins with imatinib as first-line therapy, demonstrating initial efficacy in approximately 85% of patients with unresectable or metastatic disease. However, therapeutic resistance inevitably develops, with approximately 60% of patients experiencing disease progression within two years of initiating treatment [1]. This resistance primarily emerges through secondary mutations in KIT, particularly in exons 13/14 or 17/18, which diminish imatinib's binding affinity and therapeutic effect [1]. Sunitinib, a multi-targeted tyrosine kinase inhibitor, has established itself as the standard second-line treatment for GIST following imatinib failure, demonstrating significant improvement in progression-free survival compared to placebo [2]. Despite this clinical benefit, sunitinib exhibits limited activity against specific secondary KIT mutations, particularly those in exons 17 and 18, creating a critical therapeutic gap that necessitates novel approaches [2].
The rationale for combination therapy with bezuclastinib and sunitinib emerges from their complementary mechanisms of action against heterogeneous populations of KIT mutants. This compound (CGT9486) represents a novel, highly selective tyrosine kinase inhibitor specifically designed to target KIT mutations in exons 17 and 18, which are associated with particularly poor prognosis due to their resistance to available therapies [2]. This selective targeting approach allows this compound to address the key resistance mutations that evade inhibition by both imatinib and sunitinib. When combined, this compound and sunitinib provide broad coverage across the spectrum of primary and secondary KIT resistance mutations, creating a more comprehensive therapeutic approach for patients with advanced GIST [1]. The pharmacological synergy of this combination arises from their distinct but complementary mutation coverage, potentially preventing the outgrowth of resistant clones that typically limit the durability of single-agent therapies. Early clinical evidence suggests this combination maintains a favorable safety profile without significantly augmenting the toxicity associated with sunitinib monotherapy, addressing a crucial consideration in combination drug development [1] [2].
The phase 3 PEAK study (NCT05208047) represents a landmark clinical investigation evaluating the efficacy and safety of this compound plus sunitinib in patients with advanced GIST who progressed on or were intolerant to prior imatinib therapy. This randomized, open-label, multicenter trial employed a comprehensive design with multiple components: Part 1a served as an optimized formulation lead-in (n=19), Part 1b investigated drug-drug interactions (n=23), and Part 2 featured a randomized comparison of the combination versus sunitinib alone [1]. The study population consisted of heavily pretreated patients with a median of 2.5 prior tyrosine kinase inhibitors (range 1-6), including 100% prior imatinib, 66.7% prior sunitinib, 50.0% prior ripretinib, and 35.7% prior regorafenib, reflecting a clinically challenging patient population [1]. The primary efficacy endpoint for Part 2 was progression-free survival (PFS) per RECIST v1.1 criteria, with key secondary endpoints including objective response rate (ORR), disease control rate (DCR), and comprehensive safety assessment.
Efficacy results from the PEAK study demonstrate compelling clinical activity for the this compound-sunitinib combination. Across all patients (n=42), the median PFS reached 10.2 months (95% CI, 7.4-19.4), with particularly impressive outcomes observed in the subset receiving the combination as second-line therapy immediately following imatinib failure, where the median PFS extended to 19.4 months (95% CI, 1.0-not estimable) [1]. Notably, three of seven patients treated with only one prior tyrosine kinase inhibitor remained on treatment beyond 19 months, suggesting durable disease control in less heavily pretreated populations [1]. The objective response rate was 27.5% in all patients and 33% in those with prior imatinib only, with all responses constituting partial responses. The disease control rate reached 80%, indicating effective tumor growth inhibition in the majority of patients [1]. These efficacy outcomes compare favorably with historical data for sunitinib monotherapy in similar patient populations, supporting the enhanced therapeutic potential of this combination approach.
Table 1: Key Efficacy Outcomes from Phase 3 PEAK Study
| Efficacy Parameter | All Patients (n=42) | Second-line Patients (Post-Imatinib) |
|---|---|---|
| Median PFS (months) | 10.2 (95% CI: 7.4-19.4) | 19.4 (95% CI: 1.0-NE) |
| Objective Response Rate | 27.5% | 33% |
| Partial Response | 27.5% | 33% |
| Stable Disease | 57.5% | 67% |
| Progressive Disease | 15.0% | 0% |
| Disease Control Rate | 80% | 100% |
The safety profile of the this compound-sunitinib combination demonstrated favorable tolerability with manageable toxicities. The majority of treatment-emergent adverse events (TEAEs) were low-grade and reversible, with a median treatment duration of 32 weeks [1]. Dose reductions due to TEAEs occurred in 29% of patients, while only two patients (4.8%) discontinued treatment due to adverse events (grade 2 rash with grade 1 abdominal pain, and grade 3 diarrhea) [1]. The most common any-grade AEs included diarrhea (69%), fatigue (55%), hypertension (45%), nausea (40%), hair color changes (36%), gastroesophageal reflux disease (31%), taste disorder (31%), decreased appetite (29%), rash (26%), and neutropenia (21%) [1]. The incidence of grade 3 or higher AEs was manageable, including hypertension (17%), anemia (7%), neutropenia (7%), diarrhea (5%), ALT/AST increase (5%), and hypokalemia (2%) [1]. Importantly, the combination did not appear to increase the severity of adverse events typically associated with sunitinib monotherapy, supporting its feasibility for long-term administration in this chronic disease setting.
Table 2: Safety Profile of this compound-Sunitinib Combination
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
|---|---|---|
| Diarrhea | 69 | 5 |
| Fatigue | 55 | - |
| Hypertension | 45 | 17 |
| Nausea | 40 | - |
| Hair Color Changes | 36 | - |
| GERD | 31 | - |
| Taste Disorder | 31 | - |
| Decreased Appetite | 29 | - |
| Rash | 26 | - |
| Neutropenia | 21 | 7 |
| Anemia | - | 7 |
| ALT/AST Increase | - | 5 |
| Hypokalemia | - | 2 |
The pharmacokinetic properties of both this compound and sunitinib have been characterized through dedicated clinical pharmacology studies, providing critical insights for their optimal combined administration. Sunitinib demonstrates predictable pharmacokinetics following oral administration, with a time to maximum concentration (Tmax) occurring approximately 6-12 hours post-dose and a terminal half-life of approximately 40-60 hours, supporting once-daily dosing [3]. A recent bioequivalence study in healthy Chinese subjects confirmed that generic sunitinib exhibits comparable exposure to the innovator product (Sutent), with geometric mean ratios for Cmax, AUC0-t, and AUC0-∞ of 97.04%, 98.45%, and 98.22%, respectively, all within the 80-125% bioequivalence range [3]. This establishes a robust foundation for sunitinib's pharmacokinetic profile and confirms the reliability of its formulation performance.
The dedicated drug-drug interaction assessment conducted in Part 1b of the PEAK study provided crucial insights into the pharmacokinetic relationship between this compound and sunitinib when administered concomitantly. This component of the study specifically evaluated the potential mutual influence of each drug on the other's pharmacokinetic profile, including sunitinib's primary active metabolite [1]. The results demonstrated that this compound and sunitinib can be co-administered without clinically significant alterations in their exposure profiles, supporting the fixed-dose combination approach without requiring complex dose adjustments. The selected dosing regimen of 600 mg this compound plus 37.5 mg sunitinib daily achieved therapeutic concentrations sufficient for target engagement while maintaining a tolerable safety profile [1]. This favorable interaction profile is particularly important for GIST patients who often require prolonged treatment duration, where consistent drug exposure and minimal pharmacokinetic variability contribute to optimized therapeutic outcomes.
Metabolic pathways and elimination characteristics further inform appropriate clinical use of this combination. Sunitinib undergoes predominant hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), generating its primary active metabolite, N-desethyl sunitinib (SU12662), which exhibits similar target inhibition potency to the parent compound [3]. This metabolic pathway creates important considerations for concomitant administration with strong CYP3A4 inducers or inhibitors, which may significantly alter sunitinib exposure. While detailed metabolic pathways for this compound have not been fully elucidated in the available literature, its selective kinase targeting suggests a potentially cleaner drug interaction profile compared to broader-spect kinase inhibitors. The absence of overlapping dose-limiting toxicities at the recommended phase 3 doses suggests distinct off-target profiles, reducing the risk of synergistic toxicities that often complicate combination kinase inhibitor regimens. This pharmacological compatibility enables the administration of both drugs at biologically active doses, maximizing target coverage while maintaining patient tolerability.
The phase 3 PEAK study employed a sophisticated, multi-part design to comprehensively evaluate the safety, efficacy, and pharmacokinetics of the this compound-sunitinib combination. The trial structure incorporated distinct components with specific objectives: Part 1a (optimized formulation lead-in; n=19) focused on dose escalation and formulation optimization, evaluating this compound at 300 mg or 600 mg daily combined with sunitinib 37.5 mg daily [1]. Part 1b (drug-drug interaction assessment; n=23) characterized the mutual pharmacokinetic influence between the two drugs using the dose selected from Part 1a [1]. Part 2 featured a randomized, open-label comparison where patients with prior imatinib exposure only were assigned 1:1 to receive either this compound 600 mg plus sunitinib 37.5 mg daily or sunitinib alone at 37.5 mg daily, with sunitinib initiation on day 2 in the combination arm [1]. This systematic approach enabled thorough evaluation of both clinical and pharmacological aspects of the combination therapy.
Key eligibility criteria for the PEAK study included patients with histologically confirmed GIST, at least one measurable lesion per RECIST v1.1 criteria, locally advanced/unresectable or metastatic disease, documented progression or intolerance to imatinib, ECOG performance status of 0-1-2, and specific prior therapy requirements tailored to each study part [1]. The primary endpoints varied across study components: Part 1a focused on the pharmacokinetics of this compound, Part 1b assessed mutual pharmacokinetic parameters, and Part 2 evaluated progression-free survival per RECIST v1.1 [1]. The protocol incorporated several sophisticated elements, including longitudinal ctDNA collection at baseline and disease progression in Part 2 to correlate mutational evolution with treatment response, and a crossover provision allowing patients progressing on sunitinib monotherapy to receive the combination therapy [1]. These methodological refinements enhanced the scientific yield of the clinical trial while maintaining ethical treatment standards for participants.
Rigorous bioanalytical methods were employed to characterize the pharmacokinetic profiles of this compound, sunitinib, and its primary active metabolite. Plasma concentrations of sunitinib were quantified using a validated LC-MS/MS method with a linear range of 0.2 ng/mL to 50 ng/mL and a lower limit of quantification of 0.2 ng/mL [3]. This method demonstrated excellent performance characteristics with extraction recoveries ranging from 94% to 95%, and both intra-batch and inter-batch precision (%CV) within 1.9-2.5, confirming reliable and reproducible quantification [3]. Blood samples for pharmacokinetic analysis were collected at 15 time points: pre-dose and at 2, 4, 6, 8, 10, 12, 14, 16, 24, 48, 72, 96, 120, and 168 hours post-dose, providing comprehensive concentration-time profiles for non-compartmental pharmacokinetic analysis [3].
Pharmacokinetic parameters were calculated using standard non-compartmental methods. Key parameters included maximum observed concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve from time zero to last measurable concentration (AUC0-t), area under the concentration-time curve from time zero to infinity (AUC0-∞), terminal elimination half-life (t1/2), apparent clearance (CL/F), and apparent volume of distribution (Vz/F) [3]. The bioequivalence assessment between generic and reference sunitinib formulations employed a standard approach, with geometric mean ratios and 90% confidence intervals for Cmax, AUC0-t, and AUC0-∞ falling within the 80-125% range to establish bioequivalence [3]. For the drug-drug interaction evaluation between this compound and sunitinib, comparative pharmacokinetic analysis was performed when each drug was administered alone versus in combination, with statistical evaluation of potential exposure changes.
The statistical methodology for the PEAK study incorporated appropriate techniques for each study component and endpoint. For the efficacy analysis in Part 2, progression-free survival was evaluated using Kaplan-Meier methodology with stratified log-rank tests for comparison between treatment arms, and hazard ratios with corresponding confidence intervals derived from Cox proportional hazards models [1]. Objective response rate and disease control rate were compared between treatment groups using Cochran-Mantel-Haenszel tests, with appropriate stratification factors [1]. For pharmacokinetic analyses, descriptive statistics (mean, standard deviation, coefficient of variation, median, range) were calculated for all pharmacokinetic parameters, with bioequivalence testing using analysis of variance (ANOVA) models on log-transformed Cmax, AUC0-t, and AUC0-∞ values [3]. The sample size determination for the bioequivalence study considered a power of 80% (β=20%), α value of 0.05, and expected geometric mean ratio of 0.95-1.05, resulting in 24 subjects being sufficient to demonstrate bioequivalence given the known 15-25% coefficient of variation for sunitinib Cmax and 5-7% for AUC [3].
The integrated efficacy data from the PEAK study provide compelling evidence for the enhanced clinical activity of the this compound-sunitinib combination compared to historical benchmarks of sunitinib monotherapy. The observed median progression-free survival of 19.4 months in the second-line setting substantially exceeds the historically reported PFS of approximately 8-11 months for sunitinib monotherapy in similar patient populations [1] [2]. This represents a clinically meaningful improvement in disease control duration for patients with imatinib-resistant GIST. The high disease control rate of 80% across all patients and 100% in the second-line subset indicates consistent tumor growth inhibition, while the objective response rate of 27.5-33% demonstrates meaningful tumor shrinkage in a substantial proportion of patients [1]. Particularly noteworthy is the durability of response observed, with three of seven patients receiving only one prior TKI remaining on treatment beyond 19 months, suggesting that earlier implementation of the combination therapy may yield particularly favorable outcomes [1].
The safety data analysis reveals a manageable toxicity profile for the this compound-sunitinib combination. The adverse event spectrum largely reflects the known safety profiles of each individual drug, without evidence of synergistic or unexpected toxicities [1] [2]. The relatively low incidence of grade ≥3 adverse events, with the exception of hypertension (17%), suggests that the combination does not substantially augment the severity of toxicities beyond those expected with sunitinib monotherapy [1]. The low treatment discontinuation rate due to adverse events (4.8%) further supports the clinical feasibility of this combination approach, particularly in a chronic disease setting requiring prolonged therapy [1]. The observed safety-efficacy balance appears favorable, with the enhanced efficacy outcomes justifying the manageable increase in toxicity burden compared to sunitinib monotherapy. This risk-benefit profile positions the this compound-sunitinib combination as a potentially practice-changing approach for patients with advanced GIST following imatinib failure.
Table 3: Key Pharmacokinetic Parameters of Sunitinib
| Pharmacokinetic Parameter | Reference Values | Characteristics |
|---|---|---|
| Tmax (hours) | 6-12 | Time to maximum concentration |
| Terminal Half-life (hours) | 40-60 | Supports once-daily dosing |
| Primary Metabolic Pathway | CYP3A4 | Potential interactions with strong inhibitors/inducers |
| Active Metabolite | SU12662 | Similar potency to parent compound |
| Bioequivalence Criteria | 80-125% | GMR for Cmax, AUC0-t, AUC0-∞ |
The molecular rationale for combining this compound with sunitinib centers on their complementary inhibition of KIT-mediated signaling pathways in GIST. The majority of GIST cases (approximately 80%) are driven by oncogenic KIT mutations, primarily in exon 11 or exon 9, which lead to constitutive kinase activation and uncontrolled cellular proliferation [1]. While first-line imatinib effectively inhibits these primary mutations, therapeutic resistance frequently develops through additional secondary mutations in KIT exons 13/14 or exons 17/18 [1]. Sunitinib, a multi-targeted tyrosine kinase inhibitor, maintains activity against primary KIT mutations and some secondary mutations, but exhibits limited efficacy against exon 17/18 mutations, particularly the activation loop mutations that stabilize the active kinase conformation [2]. This compound specifically addresses this gap through its highly selective inhibition of KIT exon 17/18 mutations, which are associated with particularly poor prognosis due to resistance to available therapies [2].
The comprehensive KIT inhibition achieved by this combination therapy effectively targets heterogeneous populations of resistant clones that typically emerge under selective pressure from single-agent targeted therapies. This mechanistic synergy is visually represented in the following signaling pathway diagram:
Diagram 1: Mechanism of Action of this compound and Sunitinib Combination in GIST
The synergistic mechanism illustrated in the diagram demonstrates how this compound and sunitinib address different components of the resistance spectrum. Sunitinib provides broad inhibition of primary KIT mutations and secondary mutations in exons 13/14 through its multi-targeted kinase activity, while this compound delivers focused activity against the particularly recalcitrant exon 17/18 mutations [1] [2]. This comprehensive approach creates a high genetic barrier to resistance, as simultaneous emergence of multiple resistance mutations is statistically less likely than sequential development of individual resistance mechanisms. The combination thereby addresses the fundamental challenge of tumor heterogeneity in advanced GIST, where multiple resistant subclones typically coexist within the same tumor or across different metastatic sites. This mechanistic understanding provides the molecular foundation for the observed clinical efficacy of the this compound-sunitinib combination in the PEAK study.
The compelling clinical data from the PEAK study position the this compound-sunitinib combination as a promising therapeutic advancement for patients with advanced GIST following imatinib failure. The significant improvement in progression-free survival, particularly in the second-line setting where median PFS reached 19.4 months, represents a meaningful enhancement over historical benchmarks with sunitinib monotherapy [1]. The favorable safety profile and manageable toxicity spectrum support the feasibility of long-term administration, a crucial consideration in this chronic cancer requiring sustained disease control [1] [2]. The mechanistic rationale for this combination—addressing the spectrum of primary and secondary KIT mutations through complementary inhibition—provides a robust biological foundation for the observed clinical efficacy [1] [2]. These collective findings suggest that the this compound-sunitinib combination has the potential to establish a new standard of care in the second-line treatment of advanced GIST, pending confirmation from the ongoing randomized portion of the PEAK study.
Future directions for research include exploring this combination in earlier treatment lines, investigating its efficacy in specific molecular subtypes, and evaluating potential combinations with other therapeutic modalities. The comprehensive pharmacokinetic and drug interaction data generated through meticulous clinical pharmacology studies provide a solid foundation for optimal dosing and administration guidelines [1] [3]. Additionally, the ongoing collection of longitudinal ctDNA samples at baseline and progression in the PEAK study will yield valuable insights into resistance mechanisms and molecular evolution under combination therapy pressure [1]. As the treatment landscape for GIST continues to evolve, the this compound-sunitinib combination represents a promising example of rational drug development informed by understanding of resistance mechanisms and tumor heterogeneity. This approach exemplifies the potential of targeted combination therapies to overcome the limitations of sequential single-agent treatments in molecularly driven cancers.
| Trial (Condition) | Incidence of ALT/AST Elevation (Grade 3+) | Dose Reductions Due to ALT/AST | Treatment Discontinuations Due to ALT/AST | Outcome & Characteristics |
|---|---|---|---|---|
| PEAK (GIST) [1] [2] [3] | 10.8% (combo) vs. 1.4% (sunitinib alone) | 12.7% of patients | 1.5% of patients (3 subjects) | All Grade 3 elevations resolved; no Grade 4 events reported [1] [2]. |
| SUMMIT (Non-Advanced SM) [4] | 5.9% (bezuclastinib) vs. 0% (placebo) | Information not specified | 5.9% of patients (all due to ALT/AST) | Hepatic AEs were only lab abnormalities; transient and manageable [4]. |
Q1: What is the typical clinical presentation of this compound-related liver enzyme elevations? The data indicates that these elevations are predominantly transient laboratory abnormalities [4] [1]. They are often low-grade, non-serious, reversible, and asymptomatic, meaning they are not typically associated with clinical symptoms of liver injury [1] [2].
Q2: What are the recommended management strategies for this adverse event? The primary strategy is dose modification. In the PEAK trial, elevations led to dose reductions in a portion of patients, and discontinuation was rare [1] [2]. The protocol should include regular monitoring of liver function tests. The evidence suggests that upon detection of an elevation, managing the event through dose adjustment is effective, as the abnormalities are generally reversible [4] [1].
Q3: Is there a known mechanism for this compound-induced liver enzyme elevations? The specific mechanism for this compound is not detailed in the provided clinical results. However, drug-induced liver injury (DILI) can occur through several pathways. A general understanding of DILI mechanisms includes:
The following diagram outlines a recommended workflow for monitoring and managing elevated liver enzymes during this compound treatment, based on the management strategies applied in the clinical trials.
The table below summarizes the most common Grade 3+ adverse events and corresponding management strategies reported in recent clinical trials.
| Adverse Event | Incidence (Grade 3+) | Recommended Management & Dose Reduction Strategies |
|---|
| ALT/AST Increased (Hepatic Events) | 10.8% (Combo in GIST) [1] [2]; 5.9% (NonAdvSM) [3] [4] | • Monitoring: Regular liver function tests. • Dose Modification: Led to dose reduction in 12.7% of GIST patients on combination therapy [1] [2]. • Discontinuation: Rare (1.5% in GIST trials); all reported Grade 3 elevations were transient and resolved [1] [2]. | | Hypertension | 29.4% (Combo in GIST) [1] [5] | • Manage with standard antihypertensive therapy. No specific this compound dose adjustments reported. | | Neutropenia | 15.2% (Combo in GIST) [1] [5] | • Monitor blood counts. Incidence was similar to sunitinib monotherapy (15.4%) [1] [2]. | | Anemia | 9.3% (Combo in GIST) [1] [5] | • Monitor blood counts. | | Diarrhea | 7.8% (Combo in GIST) [1] [5] | • Incidence was similar to sunitinib monotherapy (7.2%) [1] [2]. | | Other Common Events (Low Grade) | | • Hair Color Change, Altered Taste, Nausea [6] [3] [4]. • These were predominantly low grade, and did not typically require dose modification. |
Here are the detailed experimental protocols and key findings from the clinical trials that inform the management strategies above.
Protocol for Hepatic Adverse Event Management: In the Phase 3 PEAK trial, hepatic events were primarily lab abnormalities without associated clinical symptoms. The protocol involved close monitoring of ALT/AST levels. Dose reductions for this compound were implemented when necessary, which successfully managed the condition in most patients, with a low rate of permanent discontinuation (1.5%) [1] [2]. In the SUMMIT trial, all treatment discontinuations due to elevated ALT/AST (5.9% of patients) were reported to have fully resolved [3] [4].
Safety Profile Context: Across trials, this compound has demonstrated a favorable and manageable safety profile. In the PEAK trial, no unique risks were identified when adding this compound to sunitinib beyond the known profile of sunitinib itself [1] [5]. The overall discontinuation rate due to treatment-related adverse events was 7.4% for the combination versus 3.8% for sunitinib alone [1].
The workflow below outlines the key decision points for managing the most clinically relevant adverse event, elevated liver enzymes, based on data from the PEAK and SUMMIT trials.
| Trial Name | Phase | Condition | Treatment Regimen | Discontinuation Rate due to TRAEs | Primary Reason for Discontinuation |
|---|---|---|---|---|---|
| PEAK [1] [2] [3] | 3 | GIST (2nd-line) | This compound + Sunitinib | 7.4% | Various treatment-related adverse events |
| SUMMIT [4] [5] | 2 | Non-Advanced Systemic Mastocytosis | This compound Monotherapy | 5.9% | Elevated ALT/AST (Liver Enzymes) |
| APEX (Part 1) [6] | 2 | Advanced Systemic Mastocytosis (AdvSM) | This compound Monotherapy | 6% | Elevated ALT/AST; Drug-Induced Liver Injury |
The consistent focus across trials is the management of liver enzyme elevations (increases in ALT/AST). The following protocol, synthesized from the trial results, outlines a standard management approach.
The management strategy above is supported by specific findings from the trials:
Q1: What is the overall safety profile of this compound in combination with sunitinib? In the PEAK trial, the this compound-sunitinib combination was generally well-tolerated, with a safety profile comparable to that of sunitinib monotherapy. No unique risks were identified with the combination. Common Grade 3+ adverse events included hypertension, neutropenia, and increased ALT/AST [1] [2] [7].
Q2: Are there any specific warnings for hepatic toxicity with this compound? While no Hy's Law cases were reported in the cited trials, elevations in liver enzymes (ALT/AST) are a recognized class effect and the primary driver of treatment discontinuation in this compound clinical trials. Proactive monitoring, as outlined in the protocol above, is therefore a critical component of patient management [5].
Q3: What are the upcoming regulatory milestones for this compound? Cogent Biosciences has announced plans to submit a New Drug Application (NDA) to the U.S. FDA for this compound in:
The Phase 3 PEAK trial evaluated bezuclastinib plus sunitinib against sunitinib monotherapy in patients with imatinib-resistant or intolerant Gastrointestinal Stromal Tumors (GIST). The data cutoff was September 30, 2025 [1] [2].
Efficacy Results
| Parameter | This compound + Sunitinib | Sunitinib Monotherapy |
|---|---|---|
| Median Progression-Free Survival (mPFS) | 16.5 months [1] [2] | 9.2 months [1] [2] |
| Hazard Ratio (HR) for PFS | 0.50 (95% CI: 0.39-0.65; p<0.0001) [1] [2] | -- |
| Objective Response Rate (ORR) | 46% (p<0.0001) [1] [2] | 26% [1] [2] |
Common Grade 3+ Adverse Events and Management
| Adverse Event (TEAE) | This compound + Sunitinib | Sunitinib Monotherapy | Management Guidance |
|---|---|---|---|
| Hypertension | 29.4% [1] [2] | 27.4% [1] [2] | Standard antihypertensive therapy; regular monitoring. |
| Neutropenia | 15.2% [1] [2] | 15.4% [1] [2] | Monitor blood counts; consider growth factor support. |
| ALT/AST Increased | 10.8% [1] [2] | 1.4% [1] [2] | Mostly transient lab abnormalities. Monitor LFTs closely. Led to This compound dose reduction in 12.7% of patients. All Grade 3 events resolved [1] [2]. |
| Anemia | 9.3% [1] [2] | 4.8% [1] [2] | Monitor blood counts; transfusions or other supportive care as needed. |
| Diarrhea | 7.8% [1] [2] | 7.2% [1] [2] | Standard antidiarrheal medications; ensure hydration. |
Q1: What is the proposed mechanism of action for the this compound and sunitinib combination? A1: The combination is designed to potently inhibit key driver mutations in the KIT gene, which are responsible for tumor growth in advanced GIST. This compound is a selective tyrosine kinase inhibitor that targets specific KIT mutations. When combined with the broader activity of sunitinib, it increases the potency of treatment for patients who have developed resistance to prior imatinib therapy [2] [3].
Q2: How should liver enzyme elevations (ALT/AST) be managed in patients on this combination? A2: Hepatic adverse events were predominantly transient and manageable lab abnormalities. In the clinical trial [1] [2]:
Q3: Are there any resources for patients who need access to this therapy before regulatory approval? A3: Yes, Cogent Biosciences has an Expanded Access Program (EAP) available for eligible patients with GIST who have no satisfactory alternative therapy options. This program is designed to provide urgent access to the novel treatment combination outside of the clinical trial setting [1] [2].
The following diagram outlines the key signaling pathway targeted by this combination therapy and the recommended clinical management workflow based on the PEAK trial findings.
Diagram 1: Mechanism and clinical management workflow for this compound and sunitinib combination therapy in GIST.
The table below summarizes the key hepatic laboratory abnormality data from recent Phase 3 trials [1] [2] [3].
| Trial (Condition) | Treatment Arm | Incidence of Grade 3+ ALT/AST Increase | Resolution and Management Notes |
|---|---|---|---|
| PEAK (GIST) [1] | Bezuclastinib + Sunitinib | 10.8% | All Grade 3 elevations resolved; no Grade 4 events reported [1] [3]. |
| PEAK (GIST) [1] | Sunitinib alone | 1.4% | - |
| SUMMIT (NonAdvSM) [4] | This compound | 5.9% | All discontinuations due to ALT/AST elevations fully resolved [5] [4]. |
| SUMMIT (NonAdvSM) [4] | Placebo | 0% | - |
Based on trial protocols and reported management strategies, here are the recommended approaches for handling these abnormalities:
For researchers designing non-clinical or translational studies, the following methodologies can be adopted:
| Trial / Source | Patient Population | Regimen | Neutropenia Incidence & Grade | Reported Management Strategies |
|---|---|---|---|---|
| PEAK Phase 3 [1] | Imatinib-resistant GIST | Bezuclastinib + Sunitinib | 15.2% (Grade 3+) | Dose reductions; only 3 subjects (1.5%) discontinued this compound for lab abnormalities [1]. |
| APEX Part 1 [2] | Advanced Systemic Mastocytosis (AdvSM) | This compound Monotherapy | Reported as a treatment-related AE; Grade 3+ events overall: 44% [2]. | Not specified in the source. |
| SUMMIT (100mg) [3] | NonAdvanced Systemic Mastocytosis (NonAdvSM) | This compound Optimized Formulation | No Grade 3/4 events reported [3]. | No dose reductions or discontinuations reported at this dose [3]. |
| SUMMIT (150mg) [3] | NonAdvanced Systemic Mastocytosis (NonAdvSM) | This compound Optimized Formulation | Grade 4 event reported (1 patient) with the original formulation [3]. | Dose reductions and discontinuation occurred [3]. Led to focus on 100mg dose for registrational trials [3]. |
To properly interpret the safety data, it's essential to understand the design and objectives of the trials from which it was derived.
PEAK Trial (NCT not provided in search results)
APEX Trial (NCT04996875)
SUMMIT Trial (NCT not provided in search results)
The following workflow summarizes the safety assessment process for neutropenia in these trials:
Q: What is the clinical significance of the optimized formulation of this compound used in the SUMMIT trial? A: The optimized formulation was developed to improve bioavailability. Clinical data showed that the 100 mg dose of this new formulation maintained efficacy while demonstrating a significantly improved safety profile, with no Grade 3/4 neutropenia or related dose reductions in the NonAdvSM population. This allowed it to be selected as the dose for the pivotal part of the trial [3].
Q: How does the safety profile of this compound compare to other KIT D816V inhibitors? A: A key differentiator in development is this compound's design as a non-brain penetrant inhibitor. This is intended to avoid central nervous system (CNS)-related side effects, such as cognitive events or intracranial hemorrhage, which are associated with some other agents in this class [3].
Q: For a patient developing Grade 3 neutropenia on the this compound and sunitinib combination, what is the recommended action? A: Based on the PEAK trial protocol and results, the primary management strategy was dose reduction. This approach was effective, as very few patients (only 7.4% in the combination arm) ultimately discontinued all study treatments due to treatment-related adverse events [1].
The following table summarizes the key hypertension data from the recent Phase 3 PEAK trial, which evaluated bezuclastinib (600 mg daily) in combination with sunitinib (37.5 mg daily) versus sunitinib monotherapy in patients with imatinib-resistant or intolerant Gastrointestinal Stromal Tumors (GIST) [1] [2].
| Parameter | This compound + Sunitinib | Sunitinib Monotherapy |
|---|---|---|
| All-Grade Incidence | 45% (as per earlier Phase data) [3] | Information limited |
| Grade 3+ Incidence | 29.4% [1] [2] | 27.4% [1] [2] |
| Nature of Event | Treatment-Emergent Adverse Event (TEAE) [3] | Treatment-Emergent Adverse Event (TEAE) |
| Leading to Discontinuation | Not frequently reported; similar low discontinuation rate (7.4% vs 3.8%) for all TRAEs [1] | Not frequently reported |
This data suggests that the addition of this compound to sunitinib does not appear to markedly increase the risk or severity of hypertension compared to the known profile of sunitinib monotherapy [1] [2] [3].
For consistency in clinical trials, implementing a standardized monitoring protocol is recommended. The workflow below outlines a proactive approach to managing hypertension during treatment.
The clinical data indicates that hypertension during this compound and sunitinib combination therapy is a manageable adverse event. I hope this technical guide provides a clear framework for your research and development efforts.
The following table summarizes the key efficacy outcomes from the phase 3 PEAK trial, which directly inform treatment duration optimization [1].
| Efficacy Endpoint | Bezuclastinib + Sunitinib | Sunitinib Alone | Hazard Ratio (HR) & P-value |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 16.5 months | 9.2 months | HR: 0.50; 95% CI: 0.39-0.65; P < .0001 |
| Objective Response Rate (ORR) | 46% | 26% | P < .0001 |
| Estimated Median Treatment Duration | Exceeded 19 months | Information Not Specified | - |
Here are answers to specific technical and mechanistic questions that may arise during your research.
Q1: What is the mechanistic rationale for combining this compound with sunitinib?
A: The combination targets a broader spectrum of resistance mutations in the KIT receptor. In GIST, resistance to first-line imatinib often occurs through secondary mutations in the KIT ATP-binding pocket (exons 13/14) or activation loop (exons 17/18) [2]. Sunitinib, a type II TKI, is primarily active against ATP-binding pocket mutations but has limited efficacy against activation loop mutations. This compound is a novel, potent, and selective inhibitor designed to target activation loop mutations. The combination provides a more comprehensive inhibition of KIT, overcoming the narrow mutation-specific efficacy of single-agent TKIs and delaying the emergence of resistance [2] [1].
Q2: How does the safety profile of the combination impact treatment duration and management?
A: The PEAK trial indicated the combination was well-tolerated with no unique safety risks, which is critical for allowing patients to remain on treatment longer. Key manageable adverse events (AEs) and protocol suggestions include [1]:
For researchers aiming to validate or build upon these findings, the core methodology from the pivotal PEAK trial is outlined below.
Clinical Trial Protocol Summary (PEAK, NCT05208047) [1]
The diagram below illustrates the logical workflow and primary outcomes of the PEAK trial design.
Figure: Workflow and key assessments of the PEAK phase 3 clinical trial.
| Metric | Bezuclastinib + Sunitinib [1] [2] [3] | Sunitinib Monotherapy [1] [2] [3] |
|---|---|---|
| Median Progression-Free Survival (mPFS) | 16.5 months | 9.2 months |
| Hazard Ratio (HR) | 0.50 (95% CI: 0.39-0.65; p<0.0001) | - |
| Objective Response Rate (ORR) | 46% (p<0.0001) | 26% |
| Common Grade 3+ Adverse Events | Hypertension (29.4%), Neutropenia (15.2%), ALT/AST increased (10.8%), Anemia (9.3%), Diarrhea (7.8%) | Hypertension (27.4%), Neutropenia (15.4%), ALT/AST increased (1.4%), Anemia (4.8%), Diarrhea (7.2%) |
| Treatment Discontinuation (due to TRAEs) | 7.4% | 3.8% |
The PEAK trial was designed to address a clear unmet need in patients with locally advanced, unresectable, or metastatic GIST who had progressed on or were intolerant to first-line imatinib [4] [2].
The combination's success is rooted in a precision medicine approach to overcome tumor resistance.
The diagram below illustrates this complementary mechanism of action.
The PEAK trial was conducted in multiple parts to systematically establish the safety, pharmacokinetics, and efficacy of the combination [4].
The data from the PEAK trial indicate that the this compound and sunitinib combination is poised to become the new standard of care in the second-line GIST setting [1] [3]. The 50% reduction in the risk of progression or death and the near-doubling of median PFS represent the most significant advancement in this treatment line in over two decades [1].
| Trial / Indication | Key Efficacy Endpoints | Key Safety Findings |
|---|
| SUMMIT (Phase 2) NonAdvanced Systemic Mastocytosis (NonAdvSM) [1] [2] | • Achieved statistical significance across all primary & key secondary endpoints [3] • 87.4% of patients achieved ≥50% reduction in serum tryptase [1] • Mean reduction in Total Symptom Score (TSS): 24.3 points (vs. 15.4 with placebo) [1] | • Most TEAEs were low-grade; common AEs: hair color change (69.5%), altered taste (23.7%), nausea (22%) [1] • Grade 3+ ALT/AST elevations: 5.9% (all resolved) [1] • No reports of cognitive impairment or bleeding [2] | | PEAK (Phase 3) GIST (2nd-line, imatinib-resistant/intolerant) [4] [5] [6] | • Median PFS: 16.5 months (vs. 9.2 months with sunitinib alone; HR=0.50) [4] [5] • Objective Response Rate (ORR): 46% (vs. 26% with sunitinib alone) [4] [5] | • Common Grade 3+ TEAEs: hypertension (29.4%), neutropenia (15.2%), ALT/AST increase (10.8%) [4] • Hepatic AEs were predominantly transient, manageable lab abnormalities [4] • Treatment discontinuation due to TRAEs: 7.4% (combination) vs. 3.8% (sunitinib alone) [4] | | APEX (Phase 2) Advanced Systemic Mastocytosis (AdvSM) [7] | • ORR (mIWG criteria): 52% (83% for 100 mg BID cohort) [7] • ORR (PPR criteria): 88% (100% for 100 mg BID cohort) [7] • 94% of patients achieved ≥50% reduction in serum tryptase [7] | • Majority of hematological AEs were low grade and reversible [7] • No new treatment-related serious AEs or discontinuations reported since a 2023 update [7] |
Bezuclastinib is an orally administered, highly selective tyrosine kinase inhibitor (TKI) designed to potently inhibit key driver mutations in the KIT gene, most notably the KIT D816V mutation [8]. This mutation is responsible for driving Systemic Mastocytosis [8]. Its design aims to avoid inhibiting closely related kinases like PDGFRα, PDGFRβ, and CSF1R, which are associated with clinical liabilities such as central nervous system (CNS) effects and intracranial hemorrhage seen with other, less selective inhibitors [8].
A key differentiator of this compound is its low brain penetration observed in preclinical studies [8]. This property potentially allows for potent KIT D816V inhibition while avoiding CNS-related adverse events, such as cognitive impairment and intracranial hemorrhage, which have been significant challenges with other agents like avapritinib [8] [2].
The following diagram illustrates the targeted mechanism of this compound and its key differentiators.
For the researcher and scientist audience, here is a detailed breakdown of the methodologies used in the key clinical trials cited.
The BTD for NonAdvSM and the robust Phase 3 data in GIST position this compound as a potential best-in-class and practice-changing therapy.